![molecular formula C17H19ClN2O B2938677 2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide CAS No. 1147697-63-9](/img/structure/B2938677.png)
2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide, also known as JNJ-19396876, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and has been extensively studied for its pharmacological properties.
作用機序
The exact mechanism of action of 2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide is not fully understood. However, it has been proposed that it exerts its pharmacological effects by modulating the activity of certain ion channels and receptors in the nervous system. It has been shown to act as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation. It also acts as a potent antagonist of the P2X3 receptor, which is involved in nociception and cough reflex.
Biochemical and physiological effects:
2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide has been shown to possess potent anti-inflammatory and analgesic effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. It also reduces the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. In addition, 2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide has been shown to reduce pain behavior in various animal models of acute and chronic pain.
実験室実験の利点と制限
One of the major advantages of 2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of 2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide is its poor solubility in aqueous media, which can make it difficult to administer in vivo. Another limitation is its potential off-target effects, which can lead to unwanted side effects.
将来の方向性
There are several future directions for the research and development of 2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide. One of the areas of interest is the potential use of 2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide as a treatment for neuropathic pain, which is a chronic and debilitating condition that affects millions of people worldwide. Another area of interest is the potential use of 2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide as a treatment for COPD and other respiratory disorders, which are major causes of morbidity and mortality worldwide. Further research is also needed to elucidate the exact mechanism of action of 2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide and to optimize its pharmacokinetic properties for clinical use.
合成法
The synthesis of 2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide involves the reaction of 2-chloro-6-methylpyridine-3-carboxylic acid with 1-(4-methylphenyl)propan-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain 2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide in high yield and purity.
科学的研究の応用
2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to possess potent anti-inflammatory, analgesic, and antinociceptive properties in preclinical studies. It has also been studied for its potential use as a treatment for neuropathic pain, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
特性
IUPAC Name |
2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-4-15(13-8-5-11(2)6-9-13)20-17(21)14-10-7-12(3)19-16(14)18/h5-10,15H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTOKZMUQOYESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)C2=C(N=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2938595.png)
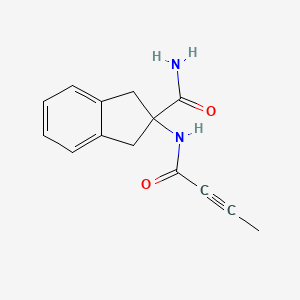
![N-(4-cyanophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2938599.png)
![N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2938601.png)
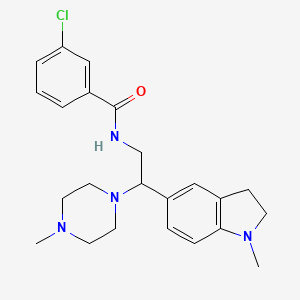
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2938603.png)
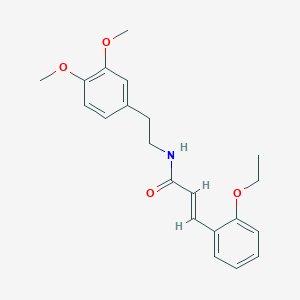
![dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate](/img/structure/B2938608.png)
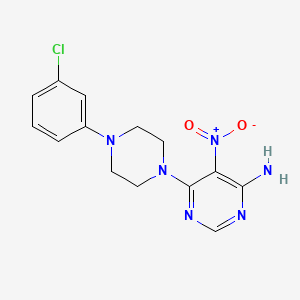

![2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2938613.png)
![2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2938614.png)
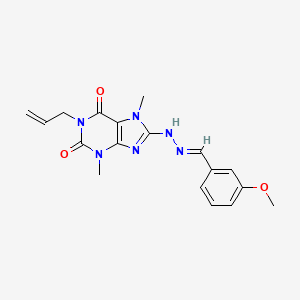
![3-(2-chloro-6-fluorobenzyl)-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2938616.png)